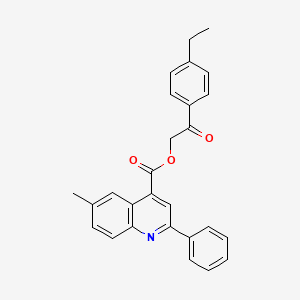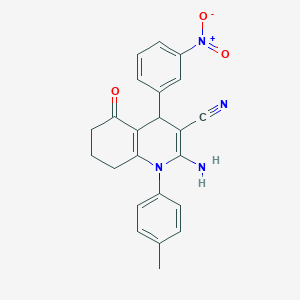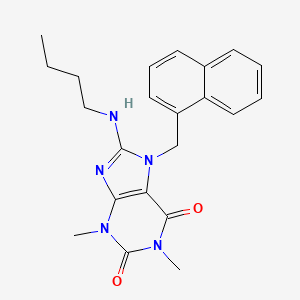
5-Phenyl-1-hexene
Overview
Description
5-Phenyl-1-hexene: is an organic compound with the molecular formula C12H16 . It consists of a hexene chain with a phenyl group attached to the fifth carbon atom. This compound is part of the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the phenyl group introduces aromatic characteristics to the molecule, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenyl-1-hexene can be synthesized through various methods. One common approach involves the Heck reaction , where a halogenated benzene reacts with a terminal alkene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes . For instance, the hydroboration-oxidation method can be employed, where the hydroboration of 1-hexene with diborane is followed by oxidation with hydrogen peroxide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding 5-phenylhexane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Reagents like bromine (Br2) for bromination of the phenyl ring.
Major Products:
Epoxides: and from oxidation.
5-Phenylhexane: from reduction.
Brominated derivatives: from substitution.
Scientific Research Applications
5-Phenyl-1-hexene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Phenyl-1-hexene in chemical reactions involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or acids. The phenyl group can stabilize carbocations formed during these reactions through resonance, influencing the reaction pathway and product distribution .
Comparison with Similar Compounds
- 1-Phenyl-1-hexene
- 1-Phenyl-2-hexene
- 1-Phenyl-3-hexene
Comparison:
- 1-Phenyl-1-hexene has the phenyl group attached to the first carbon, leading to different reactivity and stability compared to 5-Phenyl-1-hexene.
- 1-Phenyl-2-hexene and 1-Phenyl-3-hexene have the phenyl group attached to the second and third carbons, respectively, which affects their chemical behavior and applications .
This compound is unique due to the position of the phenyl group, which provides a balance between the stability of the aromatic ring and the reactivity of the alkene moiety, making it a valuable compound in various chemical processes .
Properties
IUPAC Name |
hex-5-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h3,5-7,9-11H,1,4,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWLPMZYNVWOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312179 | |
| Record name | 5-PHENYL-1-HEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30134-52-2 | |
| Record name | NSC251009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-PHENYL-1-HEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)
![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)

![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)





![4'-Isobutyl-[1,1'-biphenyl]-4-amine](/img/structure/B12048946.png)
![(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048954.png)
